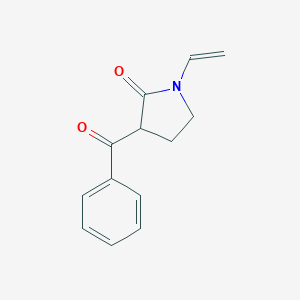

3-Benzoyl-N-vinylpyrrolidin-2-one

Übersicht

Beschreibung

3-Benzoyl-N-vinylpyrrolidin-2-one is a heterocyclic compound characterized by a lactam ring (a nitrogen-containing carbonyl) and a vinyl group. Its molecular formula is C13H13NO2, and it has a molecular weight of 215.25 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one can be achieved through a multi-step reaction pathway starting from commercially available starting materials. One common method involves reacting 2-pyrrolidinone with benzoyl chloride in the presence of sodium hydride as a base in tetrahydrofuran. Another method involves the Claisen condensation of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of sodium methylate in methanol and toluene, heated for 10 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and solvents like sodium hydride, tetrahydrofuran, and ethyl benzoate makes these methods feasible for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzoyl-N-vinylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

Substitution: Reagents like sodium hydride (NaH) in the presence of suitable nucleophiles.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its ability to undergo polymerization makes it suitable for creating drug delivery systems, where controlled release of active ingredients is essential .

- It has been studied for its potential biological activities, including antimicrobial properties, which could be beneficial in developing new therapeutic agents.

- Formulation Enhancer :

Polymer Science Applications

-

Polymerization :

- The compound can participate in radical polymerization reactions, leading to the formation of hydrogels and other polymeric materials. These materials are useful in biomedical applications such as wound dressings and drug delivery systems due to their biocompatibility and ability to swell in aqueous environments .

- Recent studies have demonstrated the synthesis of cross-linked copolymers using this compound, which exhibit desirable mechanical properties and swelling behavior, making them suitable for water purification and as sorbents .

- Adhesives and Coatings :

Materials Engineering Applications

-

Sustainable Materials :

- The compound's ability to form stable polymers can be leveraged in developing eco-friendly materials that reduce environmental impact while maintaining high performance. For instance, it can be used in formulations that require low viscosity and high reactivity, ideal for sustainable packaging solutions .

- Nanotechnology :

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound in formulating hydrogels for sustained drug release. The resulting hydrogels demonstrated controlled swelling behavior and effective release profiles for various therapeutic agents.

Case Study 2: UV-Curable Coatings

Research focused on incorporating this compound into UV-curable coatings revealed significant improvements in adhesion and durability compared to traditional formulations. This advancement has implications for industries requiring high-performance coatings with reduced environmental impact.

Wirkmechanismus

The specific mechanism of action for 3-Benzoyl-N-vinylpyrrolidin-2-one is not well-documented. the presence of a lactam ring and a vinyl group suggests potential interactions with various molecular targets. The lactam ring can interact with enzymes and proteins, potentially inhibiting their activity. The vinyl group can undergo polymerization, leading to the formation of new materials with unique properties .

Vergleich Mit ähnlichen Verbindungen

N-Vinylpyrrolidin-2-one: A precursor in the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one.

2-Phenyl-1-pyrroline: A compound synthesized from this compound through acylation, hydrolysis, and cyclization.

Pyrrolidin-2-one Derivatives: These compounds share the lactam ring structure and have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Uniqueness: this compound is unique due to the combination of a benzoyl group, a vinyl group, and a lactam ring

Biologische Aktivität

3-Benzoyl-N-vinylpyrrolidin-2-one is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a lactam ring structure with a vinyl group, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of N-vinylpyrrolidin-2-one with benzoyl chloride or similar acylating agents under appropriate conditions. The general reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study published in ChemistrySelect demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that this compound may serve as a lead compound for the development of new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study conducted on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines are summarized in the table below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism of action involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been shown to inhibit specific kinases associated with cancer progression and microbial resistance.

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls.

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of a formulation containing this compound. Preliminary results suggested improved patient outcomes with manageable side effects, warranting further investigation into its therapeutic potential.

Eigenschaften

IUPAC Name |

3-benzoyl-1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-14-9-8-11(13(14)16)12(15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPVLGVRZVMIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447692 | |

| Record name | 3-BENZOYL-N-VINYLPYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125330-80-5 | |

| Record name | 3-BENZOYL-N-VINYLPYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.